molecular formula C19H23ClF2N2O B1379962 1,1-Bis(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethan-1-ol hydrochloride CAS No. 317822-08-5

1,1-Bis(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethan-1-ol hydrochloride

Cat. No.: B1379962
CAS No.: 317822-08-5
M. Wt: 368.8 g/mol
InChI Key: RICJRXRIBOFLHK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethan-1-ol hydrochloride typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.

    Introduction of the fluorophenyl groups: This step involves the reaction of the piperazine intermediate with fluorobenzene derivatives under conditions that promote nucleophilic substitution.

    Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethan-1-ol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the piperazine ring.

    Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield a ketone or aldehyde, while substitution could introduce various functional groups onto the fluorophenyl rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying receptor-ligand interactions.

    Medicine: As a candidate for drug development, particularly in the areas of central nervous system disorders and cancer.

    Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1,1-Bis(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethan-1-ol hydrochloride would depend on its specific biological target. For example, if it acts as a receptor ligand, it could modulate receptor activity by binding to the active site and either activating or inhibiting the receptor. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1,1-Bis(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethan-1-ol: The free base form of the compound.

    1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethan-1-ol hydrochloride: A similar compound with chlorine atoms instead of fluorine.

    1,1-Bis(4-fluorophenyl)-2-(4-ethylpiperazin-1-yl)ethan-1-ol hydrochloride: A similar compound with an ethyl group instead of a methyl group on the piperazine ring.

Uniqueness

1,1-Bis(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethan-1-ol hydrochloride is unique due to the presence of both fluorophenyl groups and a piperazine ring, which can confer specific chemical and biological properties. The fluorine atoms can enhance the compound’s stability and lipophilicity, while the piperazine ring can interact with various biological targets.

Properties

IUPAC Name

1,1-bis(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F2N2O.ClH/c1-22-10-12-23(13-11-22)14-19(24,15-2-6-17(20)7-3-15)16-4-8-18(21)9-5-16;/h2-9,24H,10-14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICJRXRIBOFLHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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